6-bromo-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a pyridyl group in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole-5-carboxamide with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with significant biological activity.
1H-pyrrolo[2,3-b]pyridine: Exhibits potent activity against FGFR1, 2, and 3, making it a valuable compound in cancer research.
Uniqueness
6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the pyridyl group enhances its reactivity and potential as a versatile scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C12H8BrN5O |
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Molecular Weight |
318.13 g/mol |
IUPAC Name |
6-bromo-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H8BrN5O/c13-8-6-15-11-5-10(17-18(11)7-8)12(19)16-9-1-3-14-4-2-9/h1-7H,(H,14,16,19) |
InChI Key |
PVOYHFPYCQTMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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